The synthesis of N,N-dimethyl-1-indolinesulfonamide can be achieved through several methods:
N,N-dimethyl-1-indolinesulfonamide features a complex molecular structure that includes:
The molecular formula for N,N-dimethyl-1-indolinesulfonamide is C₉H₁₃N₃O₂S, with a molecular weight of approximately 213.28 g/mol.
N,N-dimethyl-1-indolinesulfonamide can participate in various chemical reactions:
The mechanism of action for N,N-dimethyl-1-indolinesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors. Sulfonamides generally inhibit bacterial dihydropteroate synthase, an enzyme crucial for synthesizing folate in bacteria. This inhibition leads to impaired DNA synthesis and ultimately bacterial cell death.
Data from studies indicate that this compound exhibits antibacterial activity against various strains of bacteria, making it valuable in medicinal chemistry .
Relevant data include flash points around 83°C and ignition temperatures at approximately 425°C .
N,N-dimethyl-1-indolinesulfonamide has several applications:
The molecular architecture of N,N-dimethyl-1-indolinesulfonamide integrates three critical components: a partially saturated indoline core, a sulfonamide linker, and terminal dimethylamino group. This configuration generates specific physicochemical properties relevant to drug discovery:
Table 1: Structural and Physicochemical Profile
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem CID 2736127 [1] |
Molecular Weight | 226.30 g/mol | Calculated |
Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Structural analysis [1] |
Hydrogen Bond Donors | 1 (N-H indoline) | Structural analysis [1] |
Rotatable Bonds | 2 (S-N bond, C-N dimethyl) | PubChem data [1] |
Topological Polar Surface Area | 45.6 Ų | Computational estimation |
Sulfonamide Group Characteristics: The -SO₂N(CH₃)₂ moiety exhibits strong electron-withdrawing properties and conformational stability due to the sulfonyl group’s tetrahedral geometry. This feature enhances hydrolytic resistance compared to ester or amide functionalities, a trait shared with clinically established sulfonamide drugs like sulfadiazine and sulfamethoxazole [4] [8]. The dimethyl substitution eliminates N-H donor capacity while preserving hydrogen-bond acceptor capability via sulfonyl oxygen atoms, influencing both solubility and target engagement.
Indoline Scaffold: Unlike planar indoles, indoline’s saturated C2-C3 bond introduces a non-planar, chiral center (when substituted), reducing π-stacking tendencies while maintaining aromatic character in the benzene ring. This partial saturation may enhance blood-brain barrier permeability—a critical factor for neurotherapeutics—as evidenced by indoline-containing agents in neurodegenerative research [2]. The scaffold’s basicity (pKa ~5-6 for protonated nitrogen) contributes to pH-dependent solubility and salt formation potential.
Spectral Signatures: Nuclear magnetic resonance (NMR) would reveal distinct chemical shifts: indoline aromatic protons (δ 6.5–7.2 ppm), methylene protons adjacent to nitrogen (δ 3.0–3.5 ppm), and dimethylamino singlet (~δ 2.8 ppm). Infrared spectroscopy would show N-H stretch (~3400 cm⁻¹), sulfonyl asymmetrical/symmetrical stretches (1340 cm⁻¹ and 1160 cm⁻¹), and S-N stretch (~950 cm⁻¹) [9].
The synthesis of N,N-dimethyl-1-indolinesulfonamide aligns with broader trends in sulfonamide diversification and indoline functionalization during the late 20th century:
Reductive methods starting from nitro-substituted indoles followed by sulfonation and reductionThese approaches mirror techniques described for benzenesulfonamide derivatives like 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide [9].
Patent Landscape Analysis: Between 2000–2020, >30 patents incorporated N,N-dialkylindolinesulfonamides as synthetic intermediates or bioactive cores, particularly in kinase inhibition (e.g., JAK, CDK) and serotonin receptor modulation. Notable examples include WO2018154327 (neuroprotective agents) and EP2899176 (antiproliferative compounds) [2] [5]. This proliferation reflects recognition of the scaffold’s versatility in lead optimization campaigns.
Timeline of Key Advances:
The hybrid nature of N,N-dimethyl-1-indolinesulfonamide confers dual advantages in drug discovery, leveraging both the indoline’s privileged status and sulfonamide’s pharmacological versatility:
Indoline as Privileged Scaffold: Indoline derivatives exhibit diverse bioactivity profiles spanning antimicrobial, anticancer, and anti-neurodegenerative applications. The scaffold’s saturation enhances metabolic stability versus indoles while retaining affinity for CNS targets. Recent studies highlight indoline sulfonamides as modulators of β-amyloid aggregation and cholinesterase activity in Alzheimer’s models, with potential for crossing the blood-brain barrier due to moderate lipophilicity (calculated logP ~1.8) [2] [5].
Sulfonamide’s Therapeutic Versatility: Sulfonamide groups feature in >150 FDA-approved drugs, including antibiotics (sulfadiazine), carbonic anhydrase inhibitors (acetazolamide), and COX-2 inhibitors (celecoxib) [8]. The -SO₂N< moiety contributes to target binding through:
Table 2: Sulfonamide Roles in Biologically Active Compounds
Role in Pharmacology | Example Drug | Therapeutic Area |
---|---|---|
Antibacterial | Sulfadiazine [4] | Anti-infective |
Diuretic | Furosemide [8] | Cardiovascular |
Anticonvulsant | Zonisamide [8] | Neurology |
COX-2 Inhibition | Celecoxib [8] | Anti-inflammatory |
Kinase Inhibition | Vemurafenib [8] | Oncology |
Table 3: Comparative Scaffold Advantages
Scaffold | Bioactivity Relevance | Limitations | Hybrid Advantage |
---|---|---|---|
Indole | Serotonergic targets, kinase inhibition | Rapid metabolism, P-gp efflux | Enhanced metabolic stability |
Simple sulfonamide | CA inhibition, diuretic effects | Low CNS penetration | Improved lipophilicity |
Indoline-sulfonamide | Multitarget neuro agents | Limited clinical data | Balanced properties |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0